molecular formula C11H13ClO3 B8279040 2-Chloro-3,5-diethoxy-benzaldehyde

2-Chloro-3,5-diethoxy-benzaldehyde

Cat. No. B8279040
M. Wt: 228.67 g/mol
InChI Key: IOXHLCKGMGYMCF-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

The title compound was prepared analogously to intermediate 2 (4-methoxy-3-propoxy-benzaldehyde) by reaction of 2-chloro-3,5-dihydroxy benzaldehyde with iodoethane in DMF using K2CO3 as base. MS (ISP): 229.3 [M+H]+.
[Compound]
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([OH:10])=[CH:8][C:7](O)=[CH:6][C:3]=1[CH:4]=[O:5].I[CH2:13][CH3:14].[C:15]([O-:18])([O-])=O.[K+].[K+].[CH3:21]N(C=O)C>>[Cl:1][C:2]1[C:9]([O:10][CH2:13][CH3:14])=[CH:8][C:7]([O:18][CH2:15][CH3:21])=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4|

Inputs

Step One
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C=C1OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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